N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide
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Overview
Description
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide is a complex organic compound that features a unique combination of an oxazole ring and an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide typically involves multiple steps:
Acylation: The process begins with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole.
Sulfochlorination: The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid to produce 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.
Amination: Finally, the sulfonyl chloride is treated with aqueous ammonia to yield the target compound.
Industrial Production Methods
The use of less corrosive reagents and one-pot reactions could be explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of human carbonic anhydrase II, which is a target for the treatment of glaucoma.
Biological Studies: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Chemical Research: Its unique structure allows it to be used as a building block for synthesizing other complex molecules.
Mechanism of Action
The mechanism by which N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide exerts its effects involves the inhibition of human carbonic anhydrase II. This enzyme plays a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting this enzyme, the compound can reduce intraocular pressure, making it useful in treating glaucoma .
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Shares the oxazole and sulfonamide moieties but lacks the acenaphthylene group.
N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide: Similar structure but with different substitutions on the oxazole ring.
Uniqueness
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide is unique due to the presence of both the oxazole ring and the acenaphthylene moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit human carbonic anhydrase II with high selectivity sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-23-13-20(27-14)15-7-10-18(11-8-15)24-28(25,26)21-12-9-17-6-5-16-3-2-4-19(21)22(16)17/h2-4,7-13,24H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHBWCLECSPYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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